N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}cyclohexanecarboxamide
Overview
Description
The compound contains a benzoxadiazole group, a pyrrolidine group, and a cyclohexanecarboxamide group. Benzoxadiazoles are aromatic organic compounds containing a benzene fused to an oxadiazole ring. Pyrrolidines are organic compounds containing a pyrrolidine ring which is a five-membered saturated ring with one nitrogen atom and four carbon atoms . Cyclohexanecarboxamide is a group derived from cyclohexanecarboxylic acid.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxadiazole and pyrrolidine rings are likely to contribute to the rigidity of the molecule, while the cyclohexanecarboxamide group could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzoxadiazole ring could make the compound more planar and potentially more conjugated, which could affect its absorption properties .Mechanism of Action
Future Directions
Future research could focus on exploring the potential uses of this compound, particularly if it shows promising activity in preliminary studies. For example, if it shows anticancer activity, further studies could be done to understand its mechanism of action and to optimize its structure for increased activity .
Properties
IUPAC Name |
N-[[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-19(16-4-2-1-3-5-16)20-11-15-8-9-23(13-15)12-14-6-7-17-18(10-14)22-25-21-17/h6-7,10,15-16H,1-5,8-9,11-13H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOXQFWNOAZQSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CCN(C2)CC3=CC4=NON=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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